L-Aspartic acid-1-13C
Overview
Description
L-Aspartic acid-1-13C is a deuterium-labeled form of L-Aspartic acid . L-Aspartic acid is an amino acid that has been shown to be a suitable proagent for colon-specific agent delivery . It appears as white crystals or crystalline powder .
Synthesis Analysis
The synthesis of L-Aspartic acid-1-13C involves stirring with caesium carbonate and 4-methoxy-benzaldehyde in dimethyl sulfoxide at 70 - 90°C . The reaction mixture is then diluted with H2O and acidified to pH 1-2 using 1 M HCl .Molecular Structure Analysis
The molecular structure of L-Aspartic acid-1-13C is represented by the linear formula: HO2CCH2CH(NH2)13CO2H .Scientific Research Applications
- Applications : Biomolecular NMR spectroscopy allows precise analysis of protein structures and interactions. L-Aspartic acid-1-13C is used as a standard in NMR experiments to study protein dynamics and ligand binding .
- Applications : Researchers use it to quantify metabolites, assess metabolic fluxes, and study disease-related changes in amino acid metabolism .
- Applications : It is used in proteomics research to understand protein function, folding, and interactions. Additionally, it contributes to the active centers of enzymes .
Metabolomics and Biomolecular NMR
Clinical Mass Spectrometry (MS)
Proteomics and Enzyme Active Centers
Poly(aspartic acid)-Based Hydrogels
Mechanism of Action
Target of Action
L-Aspartic acid-1-13C is an isotope-labeled analog of aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism. It is involved in the synthesis of other amino acids and key metabolic processes.
Mode of Action
As an isotope-labeled analog, L-Aspartic acid-1-13C behaves similarly to aspartic acid but can be distinguished due to its unique isotopic signature. This allows for detailed tracking and analysis of its interactions with its targets and any resulting changes .
Biochemical Pathways
L-Aspartic acid-1-13C is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle, where it acts as an intermediate, and the urea cycle, where it plays a role in the removal of excess nitrogen from the body .
Result of Action
The molecular and cellular effects of L-Aspartic acid-1-13C’s action are likely to be similar to those of aspartic acid. Aspartic acid is known to play a role in neurotransmission and the synthesis of other amino acids .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino(113C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-GZPBOPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583962 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81201-97-0 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81201-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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